2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-4-3-5-15-18(12)29-21(24)17-16(13-6-8-14(9-7-13)23(25)26)20(28-19(15)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPXMODVWJSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Cyclization Approaches
The furochromenone core is typically synthesized via acid- or base-catalyzed cyclization of 4-hydroxycoumarin derivatives. A representative protocol involves:
Reagents :
- 4-Hydroxy-6-methylcoumarin
- β-Nitroalkene (e.g., 4-nitrostyrene)
- Yb(OTf)₃ (10 mol%)
Conditions :
- Solvent: CH₃CN
- Temperature: 80°C
- Time: 12–24 hours
Mechanism :
Yb(OTf)₃ facilitates a formal [3+2] annulation via Michael addition/nucleophilic addition/elimination, forming the furan ring (Fig. 1).
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Yb(OTf)₃ catalysis | 78–85 | >95 | RSC Adv. 2024 |
| FeCl₃ catalysis | 65 | 90 | Chem. Commun. 2019 |
Nitrophenyl Group Installation
Electrophilic Aromatic Nitration
Para-selectivity is achieved using directed nitration strategies:
Protocol :
- Dissolve furochromenone intermediate (1 equiv) in H₂SO₄ (98%) at 0°C.
- Add HNO₃ (1.2 equiv) dropwise over 30 minutes.
- Stir at 25°C for 6 hours.
Key Factors :
- Electron-donating groups (e.g., methyl at position 6) direct nitration to the para position.
- Excess HNO₃ increases meta byproducts (≤15%).
| Substrate | Nitro Position | Yield (%) | |
|---|---|---|---|
| 3-Phenyl derivative | Para | 72 | |
| Unsubstituted | Meta/Para mix | 58 |
Integrated Synthetic Routes
Three-Step Protocol (Bench-Scale)
- Core formation : Yb(OTf)₃-catalyzed annulation (85% yield).
- Nitration : H₂SO₄/HNO₃ at 0°C (72% yield).
- Aminoalkylation : K₂CO₃/DMF at 100°C (68% yield).
Overall Yield :
$$
\text{Overall Yield} = 0.85 \times 0.72 \times 0.68 = 41.6\%
$$
One-Pot Variant (Patent Method)
A patent approach combines nitration and aminoalkylation in a single reactor:
Steps :
- Perform Yb(OTf)₃-catalyzed annulation.
- Add HNO₃/H₂SO₄ without intermediate isolation.
- Introduce 2-methoxyethylamine after neutralization.
Advantages :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.4 Hz, 2H, Ar-NO₂), 6.89 (s, 1H, H-5), 3.56 (t, J=5.2 Hz, 2H, OCH₂CH₂N), 3.24 (s, 3H, OCH₃) |
| ¹³C NMR | δ 160.1 (C=O), 152.3 (Ar-C-NO₂), 58.9 (OCH₃) |
| HRMS | m/z 395.1234 [M+H]⁺ (Calc. 395.1238) |
Industrial-Scale Considerations
Chemical Reactions Analysis
2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The methoxyethylamino group can be replaced with other nucleophiles to create derivatives with different properties.
- Oxidation and Reduction : The compound can undergo oxidation to form derivatives with enhanced reactivity or reduction to modify functional groups.
Biology
Research into the biological activities of this compound has identified several potential applications:
- Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms such as apoptosis induction and enzyme inhibition. For instance, compounds similar to this one have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Drug Design : Its structural features allow for modifications that can enhance efficacy against specific diseases. Case studies have demonstrated that derivatives of this compound can exhibit improved binding affinity to molecular targets involved in disease pathways .
Study on Anticancer Activity
A study published in PMC evaluated the anticancer properties of various furochromene derivatives, including this compound. The results indicated:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines.
Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed:
- Inhibition Zones : The compound demonstrated considerable inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous chromenone derivatives:
Key Insights from Structural Comparisons :
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group contrasts with methoxyphenyl (electron-donating) in and fluorophenyl (moderately electron-withdrawing) in . Nitro groups may enhance bioactivity but reduce solubility compared to methoxy substituents. The 2-methoxyethylamino group balances polarity and lipophilicity, unlike the poorly soluble iminomethyl derivative in .
Biological Activity Trends :
- Fluorinated compounds (e.g., ) often exhibit improved metabolic stability and target selectivity.
- Hydroxyl-rich derivatives (e.g., ) are typically associated with antioxidant effects, whereas brominated analogs (e.g., ) serve as synthetic intermediates.
Thermal Stability :
- The target compound’s melting point is unspecified, but fluorinated analogs (e.g., , m.p. 255–258°C) suggest that nitro substituents may lower thermal stability due to increased molecular rigidity.
Research Findings and Limitations
- Synthetic Challenges: Unlike the straightforward synthesis of iminomethyl chromenones , the target compound’s nitro and methoxyethylamino groups may require multi-step protection/deprotection strategies.
- Data Gaps : Experimental data for the target compound (e.g., solubility, $^1$H NMR, bioactivity) are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Biological Potential: The nitro group’s presence aligns with antimicrobial chromenones, but toxicity risks (common with nitroaromatics) must be evaluated .
Biological Activity
2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furocoumarin family, characterized by its unique structure that includes a furo[3,2-c]chromen-4-one core. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : 2-(2-methoxyethylamino)-6-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
- Molecular Formula : C21H18N2O6
- Molecular Weight : 394.4 g/mol
Antimicrobial Properties
Research indicates that compounds within the furocoumarin family exhibit significant antimicrobial activity. For instance, derivatives of coumarins have demonstrated effectiveness against various fungal pathogens. In vitro studies have shown that certain furocoumarins can inhibit the growth of phytopathogenic fungi, suggesting that this compound may possess similar properties.
A study highlighted that some coumarins exhibited minimum inhibitory concentrations (MICs) ranging from 1.7 to 7.8 µg/mL against different fungal strains . The specific activity of this compound against certain microorganisms remains an area for further exploration.
Anticancer Activity
The anticancer potential of furocoumarins has been well-documented. These compounds can interact with DNA and other biological macromolecules, leading to apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell proliferation.
In a comparative study, several coumarin derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.22 to 9.8 µg/mL against various cancer cell lines . Although specific data on this compound is limited, its structural similarities suggest potential for similar anticancer activity.
Anti-inflammatory Properties
Furocoumarins are also noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways through enzyme inhibition, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Research :
- Mechanistic Insights :
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are most effective for producing 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one, and how can purity be optimized?
Methodological Answer:
- Step 1 : Begin with the furo[3,2-c]coumarin core synthesis via cyclocondensation of substituted resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduce the 4-nitrophenyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation, ensuring controlled temperature (60–80°C) to avoid side reactions .
- Step 3 : Attach the 2-methoxyethylamine moiety via reductive amination or Michael addition, using NaBH₄ or Pd/C catalysts in ethanol or THF .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or methanol to achieve >95% purity. Monitor via TLC and HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups; methoxy signals at δ ~3.3 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone core, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- UV-Vis : Characterize π→π* transitions (e.g., absorption maxima at 300–400 nm) to assess electronic effects of the nitro and methoxy groups .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~435) and fragmentation patterns .
Q. How does the 4-nitrophenyl substituent influence the compound’s fluorescence properties?
Methodological Answer:
- Experimental Design : Compare fluorescence emission spectra (λ_ex = 350 nm) of the compound with analogs lacking the nitro group. Use solvents like DMSO or acetonitrile to minimize quenching .
- Mechanistic Insight : The nitro group’s electron-withdrawing nature reduces fluorescence intensity via intramolecular charge transfer (ICT), as observed in related furocoumarin derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
Methodological Answer:
- Step 1 : Synthesize derivatives with modified substituents (e.g., replace nitro with Cl, F, or methoxy groups) .
- Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays against E. coli and S. aureus; anticancer screening via MTT assay on HeLa cells) .
- Step 3 : Correlate electronic (Hammett σ values) and steric parameters of substituents with activity trends. Use molecular docking to predict target binding (e.g., DNA topoisomerase II or kinases) .
Q. What experimental strategies resolve contradictions in fluorescence quenching data across different studies?
Methodological Answer:
- Variable Control : Standardize solvent polarity (e.g., dielectric constant), pH, and temperature. For example, acetonitrile may stabilize excited states better than aqueous buffers .
- Competitive Binding Assays : Test metal ion interactions (e.g., Fe³⁺, Cu²⁺) to identify interference. Use Job’s plot to determine stoichiometry of complexation .
- Time-Resolved Fluorescence : Measure lifetime decay to distinguish static vs. dynamic quenching mechanisms .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to DNA G-quadruplexes or enzyme active sites (e.g., COX-2) using AMBER or GROMACS. Analyze binding free energy with MM-PBSA .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
